molecular formula C13H13BrN2O3S B3952205 5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

Cat. No. B3952205
M. Wt: 357.22 g/mol
InChI Key: NMLHZSDDENWYKO-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as BDMIT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMIT belongs to the class of imidazolidinone derivatives that possess a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Mechanism of Action

The mechanism of action of 5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. It also causes cell cycle arrest by downregulating cyclin-dependent kinases. In inflammatory diseases, this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. In microbial infections, this compound disrupts the cell membrane and inhibits the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In cancer cells, this compound inhibits the expression of genes involved in cell proliferation and angiogenesis. It also increases the expression of genes involved in apoptosis and cell cycle arrest. In inflammatory diseases, this compound reduces the production of pro-inflammatory cytokines and enzymes, leading to a decrease in inflammation. In microbial infections, this compound disrupts the cell membrane and inhibits the synthesis of DNA and RNA, leading to cell death.

Advantages and Limitations for Lab Experiments

5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments, including its high yield synthesis method and its broad range of biological activities. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One potential direction is to investigate the synergistic effects of this compound with other compounds in cancer treatment. Another direction is to study the effects of this compound on the gut microbiome and its potential use in treating gut-related diseases. Additionally, the development of this compound derivatives with improved solubility and toxicity profiles could lead to the development of new therapeutic agents.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in cancer, inflammation, and microbial infections. Its mechanism of action involves multiple pathways, and it has both biochemical and physiological effects. Although it has some limitations, this compound has several advantages for lab experiments, and there are several future directions for its research.

Scientific Research Applications

5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the migration and invasion of cancer cells. Inflammatory diseases, such as rheumatoid arthritis, have been targeted by this compound due to its anti-inflammatory properties. In microbial infections, this compound has shown promising results against various pathogens, including bacteria and fungi.

properties

IUPAC Name

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S/c1-16-12(17)9(15-13(16)20)5-7-4-8(14)11(19-3)6-10(7)18-2/h4-6H,1-3H3,(H,15,20)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLHZSDDENWYKO-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2OC)OC)Br)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2OC)OC)Br)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
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5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
Reactant of Route 3
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5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
Reactant of Route 4
5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
Reactant of Route 5
5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
Reactant of Route 6
5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

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